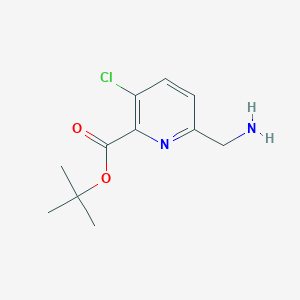

Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)9-8(12)5-4-7(6-13)14-9/h4-5H,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQVELMEUOUGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by chlorination and subsequent functionalization of the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups present on the pyridine ring.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives with different functional groups, enhancing the compound’s versatility in research applications .

Scientific Research Applications

Research indicates that derivatives of tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate exhibit significant biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

- Antimycobacterial Activity : Related compounds have been tested for their ability to inhibit Mycobacterium tuberculosis, with some showing promising results in terms of minimum inhibitory concentration values and low cytotoxicity .

- Herbicidal Properties : Compounds similar to this compound have been researched for their potential as herbicides, indicating its applicability in agricultural settings .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

- Antimycobacterial Studies : A study synthesized a series of chloropicolinate derivatives, including those based on this compound. These compounds were evaluated for their antimycobacterial activity against M. tuberculosis, revealing some candidates with low cytotoxicity and effective inhibition .

- Herbicide Development : Research has focused on the herbicidal properties of similar compounds, emphasizing the potential for developing new agricultural chemicals that can effectively control weed populations while minimizing environmental impact .

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom and tert-butyl ester group contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 6-(aminomethyl)-3-bromopyridine-2-carboxylate: Similar structure with a bromine atom instead of chlorine.

Tert-butyl 6-(aminomethyl)-3-fluoropyridine-2-carboxylate: Contains a fluorine atom in place of chlorine.

Tert-butyl 6-(aminomethyl)-3-iodopyridine-2-carboxylate: Features an iodine atom instead of chlorine.

Uniqueness

Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which imparts specific reactivity and stability characteristics. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Biological Activity

Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an aminomethyl group and a tert-butyl ester, along with a chlorine atom. These structural elements contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds, enhancing binding affinity to target proteins, while the chlorine atom and tert-butyl ester provide stability and modulate reactivity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that some derivatives significantly suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

This compound has shown promise in cancer research. In vitro assays revealed that certain derivatives inhibited the growth of human tumor cell lines, suggesting potential as anticancer agents. For example, compounds within this class displayed significant antiproliferative activity against colon carcinoma cells .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of related pyridine derivatives reported that specific modifications to the structure enhanced their potency against cancer cell lines. The findings indicated that the introduction of halogen substitutions could improve selectivity and efficacy against cancer targets .

Case Study 2: Anti-inflammatory Activity

In another study examining the anti-inflammatory properties, several derivatives were tested in carrageenan-induced paw edema models in rats. The results indicated that these compounds significantly reduced inflammation compared to controls, highlighting their therapeutic potential in treating inflammatory diseases .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Anticancer (HCT116) | 2.30 |

| Derivative A | COX-2 Inhibition | 0.04 |

| Derivative B | Antimicrobial | Varies by strain |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. For example:

Aminomethylation : Introduce the aminomethyl group at the 6-position of 3-chloropyridine-2-carboxylate using reductive amination or nucleophilic substitution.

Boc Protection : Protect the amine group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps .

Chlorination : Ensure regioselective chlorination at the 3-position using catalysts like FeCl₃ or AlCl₃ under anhydrous conditions.

Q. Key Considerations :

- Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to detect byproducts early .

- Optimize temperature (e.g., 0–25°C for Boc protection) to balance reaction rate and selectivity .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃), aminomethyl (δ ~3.3 ppm for CH₂), and aromatic protons (δ 7.5–8.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

X-ray Crystallography : Determine absolute configuration and crystal packing using SHELX software for refinement .

HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ = 271.1) .

Data Interpretation Tip : Cross-validate NMR shifts with computational tools (e.g., ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory structural data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or crystallographic disorder:

Variable-Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures .

DFT Calculations : Compare computed NMR chemical shifts (Gaussian09) with experimental data to validate proposed rotamers .

High-Resolution X-ray : Use synchrotron radiation to improve data resolution and model thermal ellipsoids accurately .

Case Study : In a related Boc-protected pyridine derivative, VT-NMR revealed a 70:30 rotamer ratio, explaining split signals in ¹H NMR .

Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Molecular Docking : Simulate interactions between the chloropyridine moiety and nucleophiles (e.g., amines) using AutoDock Vina. Focus on the LUMO distribution at the 3-chloro position to predict reactivity .

MD Simulations : Analyze solvation effects and transition states in polar aprotic solvents (e.g., DMF) using GROMACS .

QSAR Models : Corrate experimental reaction rates with electronic descriptors (e.g., Hammett σ) for predictive optimization .

Example : DFT studies on 3-chloropyridine analogs showed that electron-withdrawing groups increase electrophilicity at the chlorine-bearing carbon .

Q. How can mechanistic studies elucidate the role of this compound in multi-step catalytic cycles?

Methodological Answer:

Isotopic Labeling : Track the fate of the aminomethyl group using ¹⁵N-labeled reagents in coupling reactions .

In Situ IR Spectroscopy : Monitor intermediates (e.g., imine formation) during catalytic hydrogenation .

Kinetic Profiling : Use stopped-flow techniques to measure rate constants for individual steps (e.g., Boc deprotection with TFA) .

Key Insight : In a related synthesis, the Boc group was found to stabilize reactive intermediates, preventing polymerization during cross-coupling .

Q. What strategies are used to study this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₑ) to immobilized proteins .

Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structure-based drug design .

Metabolomic Profiling : Use LC-MS to identify downstream metabolites in cell-based assays .

Case Study : A Boc-protected pyridine analog showed nM affinity for kinase targets, validated by SPR and molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.